mPEG5-Propyne
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Contemporary Chemical Research
Polyethylene glycol (PEG) is a polyether compound with a multitude of applications in medicine, industry, and research. Its derivatives, which are formed by chemically modifying the terminal hydroxyl groups of the PEG polymer, have garnered substantial interest due to their favorable characteristics. These include high water solubility, biocompatibility, and low immunogenicity.
In contemporary chemical research, PEG derivatives are extensively utilized for a variety of purposes:
Bioconjugation: The process of "PEGylation," or the covalent attachment of PEG chains to proteins, peptides, and other biomolecules, is a well-established strategy to enhance their therapeutic properties. PEGylation can increase the hydrodynamic size of molecules, leading to reduced renal clearance and extended circulation times in the body. It can also shield proteins from enzymatic degradation and reduce their immunogenicity.
Drug Delivery: PEG derivatives are integral components of various drug delivery systems, including micelles, liposomes, and nanoparticles. researchgate.net Their hydrophilic nature helps to stabilize these nanocarriers in aqueous environments and prevent their aggregation. Furthermore, the "stealth" properties conferred by the PEG coating can help these delivery vehicles evade the immune system, leading to improved biodistribution and targeted drug delivery. nih.gov
Hydrogel Formation: Multi-arm PEG derivatives can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. rsc.orgchemrxiv.org These hydrogels are widely used in tissue engineering, wound healing, and as matrices for the controlled release of therapeutic agents. nih.gov
Surface Modification: PEG derivatives are employed to modify the surfaces of materials to prevent non-specific protein adsorption, a phenomenon known as biofouling. This is crucial for the development of biocompatible medical implants, biosensors, and in vitro diagnostic devices.
The versatility of PEG derivatives stems from the ability to functionalize their terminal ends with a wide array of reactive groups, allowing for their conjugation to a diverse range of molecules and surfaces.
Contextualization of mPEG5-Propyne within Modern Synthetic and Materials Science Frameworks
This compound, which features a monomethoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units and a terminal propyne (B1212725) group, represents a powerful building block in modern synthetic chemistry and materials science. This molecule synergistically combines the advantageous properties of both PEG and the alkyne functional group.
The methoxy-terminated PEG portion of the molecule imparts water solubility, biocompatibility, and resistance to non-specific protein adsorption. The terminal propyne group serves as a highly specific and efficient reactive handle for "click" and bioorthogonal chemistry reactions.
This unique combination of features positions this compound as a valuable tool for a variety of applications:
Development of Targeted Drug Delivery Systems: this compound can be used to functionalize the surface of nanoparticles or other drug carriers. The PEG chain provides a hydrophilic shield, while the propyne group can be used to attach targeting ligands (e.g., antibodies, peptides) via click chemistry, enabling the specific delivery of therapeutic agents to diseased cells or tissues.
Synthesis of Bioconjugates: The propyne group allows for the precise and site-specific PEGylation of proteins and other biomolecules that have been engineered to contain an azide (B81097) group. This approach offers greater control over the stoichiometry and location of PEG attachment compared to traditional PEGylation methods.
Formation of Advanced Hydrogels: this compound can be used as a component in the formation of crosslinked hydrogels. By reacting with multi-azido crosslinkers, it can contribute to the formation of well-defined hydrogel networks with tunable properties for applications in tissue engineering and regenerative medicine. researchgate.net
Creation of Proteolysis-Targeting Chimeras (PROTACs): this compound serves as a versatile linker in the synthesis of PROTACs. youtube.com These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG component of the linker can improve the solubility and pharmacokinetic properties of the PROTAC molecule. nih.govresearchgate.net
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c1-3-4-16-7-8-18-11-12-20-14-13-19-10-9-17-6-5-15-2/h1H,4-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUBUSWLTHJLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296155 | |
| Record name | 2,5,8,11,14,17-Hexaoxaeicos-19-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101668-41-0 | |
| Record name | 2,5,8,11,14,17-Hexaoxaeicos-19-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101668-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17-Hexaoxaeicos-19-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Mpeg5 Propyne
Established Synthetic Pathways for mPEG5-Propyne Derivatization
The primary strategy for synthesizing this compound involves attaching a propyne (B1212725) group to the hydroxyl end of mPEG. This is predominantly achieved through nucleophilic substitution reactions.
Alkylation Approaches for Propyne Moiety Incorporation
The most common method for incorporating the propyne group is through the Williamson ether synthesis preprints.orgmdpi.comrsc.orgnih.govmasterorganicchemistry.comlibretexts.org. This reaction involves the deprotonation of the terminal hydroxyl group of mPEG using a strong base, generating an alkoxide nucleophile. This alkoxide then reacts with an alkyl halide containing the propyne functionality, such as propargyl bromide or propargyl chloride, via an SN2 mechanism preprints.orgmdpi.comnih.gov.
The general reaction scheme is as follows: mPEG-OH + Base → mPEG-O⁻ + BH⁺ mPEG-O⁻ + Propargyl Halide → mPEG-O-Propargyl + Halide⁻
Propargyl bromide is frequently employed due to its reactivity as an alkylating agent preprints.orgrsc.orgnih.govmdpi.comnih.gov. The reaction is typically carried out in a suitable solvent, and the choice of base and solvent is critical for optimizing yield and minimizing side reactions rsc.org.
An alternative, though less common for direct this compound synthesis, involves the anionic copolymerization of ethylene (B1197577) oxide with glycidyl (B131873) propargyl ether (GPgE) preprints.orgmdpi.com. This method directly incorporates propargyl groups into the polymer backbone during polymerization, eliminating the need for post-polymerization functionalization of the PEG chain's terminus.
Strategies for the Preparation of this compound Precursors
The primary precursor for this compound is methoxy-terminated polyethylene (B3416737) glycol (mPEG) with a molecular weight of approximately 5000 Da (mPEG5000) creativepegworks.com. mPEG is a widely available polymer, often synthesized via the anionic ring-opening polymerization of ethylene oxide using methoxide (B1231860) as an initiator acs.org. High purity mPEG is crucial for obtaining well-defined this compound.
The other key precursor is the propargylating agent, most commonly propargyl bromide (3-bromo-1-propyne) preprints.orgrsc.orgnih.govmdpi.comnih.gov. Propargyl bromide itself is synthesized through various routes, often involving the reaction of propargyl alcohol with phosphorus tribromide or similar brominating agents. The quality and purity of propargyl bromide are essential for successful and clean etherification.
In some research, α-hydroxy-ω-carboxyl PEGs have been used as starting materials. In such cases, the carboxyl group is first converted into a propargyl group, while the hydroxyl end is subsequently modified with other functionalities to create heterobifunctional PEGs preprints.orgmdpi.commdpi.com. However, for the specific synthesis of this compound, the direct functionalization of commercially available mPEG5000 is the standard approach.
Optimization of Reaction Conditions for Enhanced this compound Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound, minimizing by-products, and ensuring the integrity of the PEG chain.
Influence of Solvent Systems and Temperature Regimes
The choice of solvent significantly impacts the solubility of reactants and the reaction rate. Toluene (B28343) is frequently used as a solvent for the Williamson ether synthesis of mPEG-alkynes rsc.orgnih.gov. Dimethylformamide (DMF) has also been explored, though some studies indicate that reactions in DMF may be sluggish at room temperature and can lead to decomposition at elevated temperatures nih.gov. Dichloromethane (B109758) (CH2Cl2) is often used for extraction during the purification process rsc.orgmdpi.com.
The reaction temperature influences the rate of the SN2 reaction. For the Williamson ether synthesis of mPEG with propargyl bromide, temperatures around 50 °C in toluene have been reported to be effective, with reaction times of approximately 15 hours rsc.org. While low temperatures (0-5 °C) are sometimes employed in PEGylation reactions involving activated esters (like NPC-PEG), for the direct alkylation of PEG hydroxyls with propargyl halides, moderate heating is generally required to drive the reaction to completion within a reasonable timeframe preprints.org.
Catalytic Systems in the Synthesis of this compound
The "catalytic system" in the Williamson ether synthesis for mPEG-Propyne primarily refers to the base used to deprotonate the PEG hydroxyl group. Strong bases are essential for generating the nucleophilic alkoxide. Commonly employed bases include:
Sodium Hydroxide (NaOH) rsc.org
Potassium Hydroxide (KOH) preprints.orgmdpi.com
Sodium Hydride (NaH) preprints.orgmdpi.commasterorganicchemistry.comacs.org
These bases effectively deprotonate the terminal hydroxyl group of mPEG, facilitating the subsequent nucleophilic attack on the propargyl halide preprints.orgmdpi.com. Phase transfer catalysts (PTCs) are sometimes used in similar alkylation reactions to improve the transfer of anionic species between aqueous and organic phases, but their explicit use in mPEG-propyne synthesis is less frequently detailed in the literature compared to the direct use of strong bases.
Advanced Purification Techniques for High Purity this compound
Achieving high purity for this compound is critical for its subsequent applications, particularly in sensitive bioconjugation reactions. The purification process typically involves several steps to remove unreacted starting materials, inorganic salts, and any by-products.
Common purification techniques include:
Extraction: After the reaction, the product is often extracted into an organic solvent, such as dichloromethane (CH2Cl2), to separate it from aqueous soluble inorganic salts and unreacted base rsc.orgmdpi.com.
Filtration: Removal of any insoluble materials or precipitates is performed by filtration rsc.org.
Solvent Removal: The organic solvent is evaporated under reduced pressure (vacuum) to obtain the crude product rsc.org.
Precipitation: The crude product can be precipitated into a non-solvent, such as diethyl ether, to remove more polar impurities and isolate the PEG derivative rsc.org. Multiple reprecipitations may be performed to enhance purity rsc.org.
Chromatography: While not always explicitly detailed for basic mPEG-Propyne synthesis, techniques like Gel Permeation Chromatography (GPC) are used for characterizing the molecular weight and polydispersity of the synthesized PEG derivatives rsc.org. For highly demanding applications, chromatographic methods like silica (B1680970) gel chromatography might be employed, although the high polarity and water solubility of PEG can present challenges.
The presence of water during the reaction can lead to hydrolysis of the propargylating agent or other side reactions, forming by-products like 4-nitrophenol (B140041) (if using nitrophenyl chloroformate derivatives, which are not directly used for propyne etherification but are mentioned in related PEGylation contexts) that can complicate purification preprints.orgmdpi.com. Therefore, anhydrous conditions are often preferred during the synthesis.
Chromatographic Separations for this compound Isolation
Chromatographic techniques are indispensable for the isolation and purification of this compound, effectively separating it from unreacted starting materials, by-products, and oligomeric impurities. The choice of chromatography depends on the specific impurities present and the desired purity level.
Column Chromatography (Silica Gel): Silica gel column chromatography is a widely adopted method for purifying PEG derivatives. The polar nature of the PEG chain requires careful selection of mobile phase systems. Typical eluents often involve mixtures of polar solvents with less polar organic solvents. For instance, a common approach for similar PEG-alkyne compounds involves using solvent systems such as hexane (B92381)/ethyl acetate (B1210297) mixtures google.com. The exact ratio is optimized based on the polarity of the specific this compound and any associated impurities. Fractions containing the desired product are collected and analyzed, typically by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before pooling and solvent evaporation. Research has shown that column chromatography can yield mPEG derivatives with purities exceeding 99% google.com.
Size Exclusion Chromatography (SEC): Size Exclusion Chromatography (also known as Gel Permeation Chromatography or GPC) is particularly effective for separating polymers based on their hydrodynamic volume. Given that PEG derivatives can exist as a distribution of chain lengths, SEC is crucial for isolating a specific PEG chain length, such as the mPEG5 component, and removing higher or lower molecular weight species. SEC separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules that cannot enter the pores elute faster, while smaller molecules that can penetrate the pores elute later. This technique has been utilized for purifying polymer conjugates and is applicable to isolating purified PEG chains or functionalized PEG google.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, including reverse-phase or normal-phase modes, can offer higher resolution for separating closely related compounds. This method is particularly useful when very high purity is required, though it may be more costly and time-consuming for large-scale purification compared to standard column chromatography.
Non-Chromatographic Purification Methods for this compound
Non-chromatographic methods offer efficient and scalable alternatives or complementary steps for purifying this compound, often employed in conjunction with chromatographic techniques.
Precipitation and Crystallization: Precipitation is a common and effective method for purifying PEG derivatives. By dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent (in which the PEG derivative is insoluble), the desired compound can be selectively precipitated. Common precipitating solvents for PEG include diethyl ether, ethyl acetate, or hexane google.com. The precipitated solid can then be collected by filtration and dried. Crystallization, where applicable, can further enhance purity by forming a more ordered solid structure, excluding impurities.
Liquid-Liquid Extraction: Liquid-liquid extraction is utilized to remove specific types of impurities. For example, if the synthesis involves aqueous work-up steps or generates water-soluble by-products, extraction with an immiscible organic solvent (like dichloromethane or ethyl acetate) can effectively separate the PEG derivative from aqueous contaminants google.com. Conversely, if the product is more soluble in water, impurities might be extracted into an organic phase.
Dialysis: For highly water-soluble PEG derivatives or when removing small molecule impurities (e.g., salts, unreacted small reagents), dialysis can be employed. Using a dialysis membrane with a specific molecular weight cut-off (MWCO), the target this compound, being a larger molecule, remains inside the dialysis bag while smaller impurities diffuse out into the surrounding buffer. This method is particularly useful for ensuring the absence of low molecular weight contaminants.
Data Tables
The following table summarizes typical purity levels and yields reported for the synthesis and purification of alkyne-terminated PEG derivatives, which are applicable to this compound.
| Parameter | Typical Value/Range | Method/Notes | Source |
| Purity | ≥ 95% | HPLC/NMR | myskinrecipes.com |
| Purity | ≥ 99% | Column Chromatography | google.com |
| Yield | 86.1% | Synthesis of alkyne-terminated PEG | researchgate.net |
Compound List
this compound
Mechanistic Studies of Mpeg5 Propyne Reactivity
Exploration of the Alkyne Reactivity Profile in mPEG5-Propyne
The carbon-carbon triple bond of the propyne (B1212725) group in this compound is an electron-rich region, making it susceptible to attack by electrophiles. libretexts.orgquora.com However, it can also participate in reactions with strong nucleophiles, particularly after deprotonation of the terminal alkyne. This dual reactivity allows for a wide range of chemical transformations.
Electrophilic Addition: In electrophilic addition, an electrophile (E+) is attracted to the π-electron system of the alkyne. wikipedia.org The reaction typically proceeds through a vinyl cation intermediate. For an unsymmetrical alkyne like the propyne group in this compound, the addition follows Markovnikov's rule. libretexts.orgchemguide.co.uk This rule states that the electrophile (often a proton, H+) adds to the carbon atom of the triple bond that already has the most hydrogen atoms. chemguide.co.uk The subsequent addition of the nucleophile (Nu-) occurs at the more substituted carbon, which better stabilizes the positive charge of the carbocation intermediate. libretexts.org However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes because the resulting vinyl cation is less stable than a corresponding alkyl cation. libretexts.org
Mechanism of Electrophilic Addition (e.g., H-X):
The electrophile (H+) is attacked by the π-electrons of the alkyne triple bond.
A vinyl carbocation intermediate is formed at the more substituted carbon.
The nucleophile (X-) attacks the carbocation, forming the final product.
Nucleophilic Addition: Nucleophilic addition to alkynes is less common than electrophilic addition and typically requires a strong nucleophile. wikipedia.org The reaction is facilitated when the alkyne is activated by an electron-withdrawing group, which is not the case for this compound. A more common pathway involving nucleophiles is the deprotonation of the terminal alkyne's acidic proton (pKa ≈ 25) by a strong base (e.g., n-butyllithium) to form a highly nucleophilic acetylide anion. wikipedia.org This acetylide can then react with various electrophiles, such as carbonyl compounds (aldehydes, ketones), in a nucleophilic addition reaction. wikipedia.orgyoutube.com
Mechanism of Nucleophilic Addition via Acetylide Formation:
A strong base removes the terminal proton from this compound, forming an mPEG5-propargylide anion.
This powerful nucleophile attacks an electrophilic center (e.g., the carbonyl carbon of a ketone).
An alkoxide intermediate is formed.
Protonation of the alkoxide (typically in a subsequent workup step) yields the final alcohol product. youtube.com
| Feature | Electrophilic Addition | Nucleophilic Addition (via Acetylide) |
| Initiating Species | Electrophile (e.g., H+, Br+) | Strong Base, then Electrophile (e.g., R₂C=O) |
| Alkyne Role | Nucleophile (π-bond attacks) | Acid, then Nucleophile (acetylide attacks) |
| Intermediate | Vinyl Carbocation | Acetylide Anion, then Alkoxide |
| Regioselectivity | Markovnikov's Rule | Attack occurs at the electrophilic center |
| Common Reagents | HX, X₂, H₂O (with acid catalyst) | n-BuLi, NaNH₂, followed by aldehydes, ketones |
The most significant cycloaddition reaction for terminal alkynes like this compound is the Huisgen 1,3-dipolar cycloaddition with azides. wikipedia.org This reaction forms a stable, five-membered 1,2,3-triazole ring. The thermal, uncatalyzed version of this reaction requires high temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgnih.gov Due to these harsh conditions and lack of regioselectivity, the catalyzed versions of this reaction, discussed below, are far more prevalent in synthetic applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. wikipedia.org It addresses the limitations of the thermal Huisgen cycloaddition by proceeding rapidly under mild, often aqueous conditions, and yielding exclusively the 1,4-disubstituted triazole isomer. nih.govbioclone.net The reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a Cu(I) catalyst. chempedia.info
The Cu(I) catalytic species is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate. wikipedia.orgjenabioscience.com
The kinetics of CuAAC are remarkably fast, allowing the reaction to proceed at low reactant concentrations. bioclone.netnih.gov The reaction mechanism is complex, involving copper-acetylide intermediates. nih.govresearchgate.net Studies have shown that the structure of the reactants can influence the reaction rate. For instance, the presence of sequential ethylene (B1197577) glycol groups near the alkyne moiety has been suggested to reduce the rate of the CuAAC reaction, likely due to steric hindrance or coordination effects with the copper catalyst. nih.gov Conversely, placing the alkyne group adjacent to an amide bond has been shown to enhance reaction kinetics. nih.gov The reaction rate is also highly dependent on the solvent, pH, and the presence of accelerating ligands. nih.gov
Ancillary ligands are crucial in CuAAC for stabilizing the Cu(I) oxidation state against disproportionation and oxidation, as well as accelerating the reaction rate. nih.govrsc.org Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first widely used ligands. nih.gov However, its low aqueous solubility led to the development of water-soluble analogs like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). researchgate.net
Ligands can be broadly categorized based on their behavior:
Class I Ligands (e.g., TBTA, THPTA): These ligands are not known to cause significant inhibition when used in excess and perform well under various conditions. researchgate.net
Class II Ligands (e.g., amine- or pyridine-containing ligands): These can form inhibitory complexes with copper when used in excess in aqueous solutions, which can slow the reaction by limiting the alkyne's access to the catalytic center. researchgate.net
The choice of ligand can significantly impact reaction efficiency. Studies have synthesized and evaluated numerous tripodal amine ligands, varying factors like chelate arm length and donor groups, to fine-tune reactivity and stability. rsc.org For instance, reducing the chelate arm length or decreasing steric hindrance can increase CuAAC reactivity, though it may also increase the rate of catalyst oxidation. rsc.org
| Ligand | Key Feature | Typical Application |
| TBTA | High efficiency, but low aqueous solubility | Organic solvents |
| THPTA | Water-soluble analog of TBTA | Aqueous bioconjugation |
| (DHQD)₂PHAL | Chiral ligand, effective in pure water at low loading | Aqueous synthesis |
| Bis-(L-histidine) | Water-soluble, biocompatible | In-situ biological applications |
| PMDETA | Stabilizer for CuBr catalyst | Organic synthesis |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. magtech.com.cn The driving force for this reaction is not a catalyst but the high ring strain of a cyclooctyne (B158145) derivative. magtech.com.cn
This reaction does not directly involve this compound but rather a derivative where the mPEG5 moiety is attached to a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN). nih.govnih.gov When this mPEG5-cyclooctyne derivative reacts with an azide, the release of ring strain enthalpy provides the activation energy for the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Significant research has focused on designing new cyclooctynes with enhanced reactivity and stability. magtech.com.cnresearchgate.net For example, fluorination of the cyclooctyne ring or fusion of aromatic rings can dramatically increase the reaction rate. nih.gov
| Cyclooctyne Derivative | Key Feature | Relative Reactivity |
| OCT | First generation, moderately reactive | Base |
| ALO | Aza-cyclooctyne, moderate reactivity | Moderate |
| DIFO | Difluorinated, fast kinetics | High |
| DIBO/DBCO | Dibenzofused, good stability and reactivity | High |
| BCN | Bicyclononyne, very fast kinetics | Very High |
The development of SPAAC has enabled modular platforms for creating complex bioconjugates by allowing for the straightforward and efficient linking of different functional elements, such as a PSMA-targeting ligand with an imaging moiety, via the azide-cyclooctyne reaction. nih.gov
Theoretical and Computational Investigations of this compound Reactivity
Theoretical and computational chemistry offers powerful tools to investigate the reactivity and interactions of molecules at an atomic level. For a molecule such as this compound, these methods can provide insights into reaction mechanisms, transition states, and intermolecular forces that are often difficult to probe experimentally. The following sections detail the application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand the chemical behavior of this compound. While direct computational studies on this compound are not extensively available in the current body of literature, the principles and findings from studies on its constituent parts—the propyne group and polyethylene (B3416737) glycol (PEG) chains—provide a strong basis for understanding its reactivity and interactions.
Density Functional Theory (DFT) Studies on this compound Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the detailed mapping of reaction pathways and the calculation of activation energies, providing a deeper understanding of reaction kinetics and mechanisms.
The reactivity of this compound is primarily centered around the terminal alkyne (propyne) group. This functional group is well-known for its participation in a variety of organic reactions, most notably 1,3-dipolar cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
DFT studies on similar alkyne systems, particularly the cycloaddition of azides to propyne, have elucidated the mechanistic details of this important reaction. For instance, investigations into the uncatalyzed reaction between methyl azide and propyne have shown high activation energies for the formation of both possible regioisomers (1,4- and 1,5-substituted triazoles), explaining the lack of regioselectivity in the absence of a catalyst. mdpi.com
A DFT study on the uncatalyzed [3 + 2] cycloaddition of a generic azide with propyne would typically involve locating the transition states for the formation of the two possible triazole products. The calculated activation energies (ΔE‡) and reaction energies (ΔErxn) provide insight into the kinetic and thermodynamic favorability of each pathway.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Formation of 1,4-disubstituted triazole | TS1 | 18.8 | -35.0 |
| Formation of 1,5-disubstituted triazole | TS2 | 18.5 | -34.5 |
Note: The data in this table is representative of typical values found in DFT studies of azide-propyne cycloadditions and serves as an illustrative example. mdpi.com
For this compound, the presence of the mPEG5 chain is not expected to significantly alter the intrinsic electronic properties of the propyne triple bond. However, it could introduce steric hindrance that may influence the approach of reactants to the alkyne. Furthermore, the ether oxygens of the PEG chain could potentially coordinate with catalysts (like copper in CuAAC), which might affect the local catalyst concentration and reaction kinetics. DFT calculations could, in principle, model these effects by including the PEG chain in the computational model, though this would significantly increase the computational cost.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly well-suited for studying the conformational dynamics of flexible molecules like this compound and their non-covalent interactions with their environment, such as solvent molecules or other solutes.
The mPEG5 chain of the molecule is a key determinant of its physical properties, including solubility and hydrodynamic radius. MD simulations of polyethylene glycol oligomers in aqueous solution have provided significant insights into their structure and dynamics. These studies show that short PEG chains are flexible and can adopt a range of conformations, from extended to more compact, globular structures. The conformation is influenced by interactions with water molecules, primarily through hydrogen bonding with the ether oxygens.
| Parameter | Value/Description |
|---|---|
| Force Field | GAFF (General AMBER Force Field) or OPLS (Optimized Potentials for Liquid Simulations) |
| Solvent Model | TIP3P or SPC/E water |
| Temperature | 298 K - 328 K |
| Simulation Time | 50 - 200 ns |
| Ensemble | NPT (isothermal-isobaric) |
| Calculated Average Radius of Gyration (Rg) | ~0.5 - 0.8 nm (for similar length PEGs) |
Note: The data in this table is representative of typical values found in the literature for MD simulations of short PEG chains and serves as an illustrative example. rsc.orgnih.govresearchgate.net
MD simulations can also be used to study the interaction of this compound with other molecules. For example, simulations could model the approach of an azide-containing molecule to the propyne terminus, providing information on the preferred pathways of interaction and the role of the PEG chain in either shielding or facilitating this interaction. Additionally, the hydration shell around the this compound molecule can be characterized, revealing the number and arrangement of water molecules that are closely associated with the PEG chain and the reactive alkyne group. This information is crucial for understanding its behavior in biological and chemical systems where solvation plays a critical role.
Advanced Applications of Mpeg5 Propyne in Polymer and Materials Science
Surface Functionalization and Coating Technologies Using mPEG5-Propyne
Covalent Grafting of Polymers to Surfaces via this compound Linkages
The covalent grafting of polymers to surfaces is a fundamental strategy for tailoring material properties. This compound, possessing a terminal alkyne group, serves as an effective grafting agent when combined with azide-functionalized substrates. The primary mechanism employed is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is characterized by its high yield, specificity, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for creating stable covalent linkages rsc.orgorganic-chemistry.orgnih.govumich.edu.
In this process, a surface or polymer is first functionalized with azide (B81097) groups. Subsequently, this compound is introduced, and in the presence of a copper catalyst, the alkyne terminus of this compound reacts with the azide groups on the surface. This reaction forms a robust 1,2,3-triazole ring, covalently tethering the mPEG chain to the substrate. This method has been successfully demonstrated for modifying various materials, including polyurethane films, where mPEG-alkyne was grafted onto azide-containing polyurethane films, confirming successful attachment through techniques like X-ray photoelectron spectroscopy (XPS) and water contact angle (WCA) analysis rsc.org. This approach provides a versatile platform for introducing the desirable properties of PEG onto diverse material surfaces.
Table 1: Summary of mPEG Grafting via Click Chemistry
| Substrate Material | Grafting Strategy (mPEG-alkyne + Azide) | Key Characterization/Observation | mPEG Molecular Weight (if specified) | Reference |
| Polyurethane Films | Click Chemistry (CuAAC) | Successful grafting confirmed by XPS and WCA analysis | Not specified in detail, but "mPEG" used | rsc.org |
| Polymer Particles | Click Chemistry (CuAAC) | Generic strategy for surface functionalization | Not specified | rsc.org |
Creation of Biofouling-Resistant Surfaces Utilizing this compound Conjugates
The presence of polyethylene (B3416737) glycol (PEG) chains on a surface is well-established for its ability to impart resistance to the adhesion of biomolecules, cells, and microorganisms—a phenomenon known as biofouling mdpi.com. This compound, through its ability to be covalently grafted onto surfaces via click chemistry, enables the creation of such antifouling surfaces. The grafted mPEG chains form a hydrophilic layer that sterically hinders the adsorption of proteins and the attachment of cells mdpi.comresearchgate.netresearchgate.netnih.gov. This is often attributed to the formation of a tightly bound hydration layer around the PEG chains, which acts as a barrier against non-specific interactions with biological entities.
Research has shown that mPEG-modified surfaces exhibit significantly reduced protein adhesion values researchgate.netresearchgate.net. Furthermore, these surfaces demonstrate good antifouling activities against model bacteria rsc.org. The effectiveness of these antifouling properties can be influenced by the molecular weight of the mPEG chains; studies indicate that mPEG with larger molecular weights can lead to better resistance efficiency against bacterial attachment rsc.org. In some advanced coating designs, the presence of mPEG chains within the bulk material allows for the self-replenishment of surface hydrophilicity after damage, thereby extending the long-term antifouling performance researchgate.netresearchgate.net. For instance, general PEG grafting modifications on membranes have been shown to improve flux by 7–14% mdpi.com, illustrating the benefits of PEGylation for reducing fouling in filtration applications.
Table 2: Antifouling Performance of mPEG-Grafted Surfaces
| Surface Modification | Fouling Type Assessed | Performance Metric/Finding | Influence of mPEG MW | Reference |
| mPEG-modified PU | Bacterial adhesion | Good antifouling activities | Larger MW showed better resistance | rsc.org |
| mPEG-polyurethane coatings | Protein adhesion | Low protein adhesion values | Crucial for hydrophilicity recovery | researchgate.netresearchgate.net |
| mPEG-polyurethane coatings | General fouling | Self-replenishing hydrophilicity after damage | Crucial for hydrophilicity recovery | researchgate.netresearchgate.net |
| PEG-like polymer grafted membranes | Protein & Cell adhesion | Reduced adhesion, improved flux (7-14% increase) | Not specified | mdpi.com (Contextual, for PEG grafting) |
Compound Names:
this compound
Polyethylene glycol (PEG)
Methoxy-terminated polyethylene glycol (mPEG)
Mpeg5 Propyne in Chemical Biology and Bioconjugation Research Excluding Clinical Applications
Application of mPEG5-Propyne in Imaging Reagent Synthesis (in vitro, non-clinical)
Fluorescent Dye Conjugation to this compound Scaffolds
The conjugation of fluorescent dyes to biomolecules or surfaces is a cornerstone of many biological research techniques, including microscopy, flow cytometry, and diagnostics chemimpex.cominterchim.frlumiprobe.comwindows.net. This compound provides an effective scaffold for introducing fluorescent labels due to its readily reactive alkyne terminus, which can participate in highly specific click chemistry reactions with azide-functionalized fluorophores chemimpex.cominterchim.frlumiprobe.comwindows.net. The PEG linker offers several advantages: it improves the water solubility of often hydrophobic dyes, reduces aggregation, and can minimize steric hindrance or quenching effects that might otherwise impair fluorescence interchim.frjenabioscience.comnih.gov. Furthermore, the PEG chain can modulate the pharmacokinetic properties and cellular uptake of the labeled conjugate nih.govbiorxiv.org.
The primary reaction employed for conjugating azide-modified fluorescent dyes to this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) interchim.frresearchgate.netwindows.net. This reaction forms a stable 1,2,3-triazole linkage. Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes and does not require a copper catalyst, can also be employed, offering a copper-free approach that may be beneficial in sensitive biological systems interchim.frnih.gov.
Research has demonstrated the utility of this compound in creating fluorescently labeled entities for various applications. For instance, alkyne-terminated PEGs have been conjugated with dyes like FAM (fluorescein) and rhodamine derivatives (e.g., CR6G, SRB, SR101) to create probes for labeling proteins, peptides, and nucleic acids interchim.frwindows.netjenabioscience.com. These conjugates are valuable for visualizing cellular structures and processes interchim.frjenabioscience.comresearchgate.net. A study highlighted the use of a PEGylated fluorogen (PLBlaze-alkyne) for selective bacterial labeling, demonstrating the ability to impart specific characteristics to the fluorogen via click chemistry biorxiv.org. Similarly, far-red emitting dyes, such as BP Fluor 633, have been conjugated to alkyne-functionalized PEG for sensitive detection of azide-labeled biomolecules broadpharm.com. The choice of PEG chain length and the specific dye can be tailored to optimize photostability, brightness, and spectral properties for particular imaging applications jenabioscience.combroadpharm.com.
Table 5.3.1: Examples of Fluorescent Dye Conjugation with mPEG-Propyne Scaffolds
| Fluorescent Dye Class | Specific Dye Example | PEG Linker Example | Conjugation Method | Primary Research Application | Key Properties/Advantages | Citation(s) |
| Fluorescein | FAM | PEG4 | CuAAC | Protein/Nucleic acid labeling, Cell imaging | Blue emission, good quantum yield | interchim.frwindows.net |
| Rhodamine | CR6G, SRB, SR101 | PEG4 | CuAAC | Protein/Nucleic acid labeling, Cell imaging | Green emission, high photostability, pH-insensitive | interchim.frjenabioscience.com |
| Cyanine | Cy3, Cy5 | (Not specified) | CuAAC | Biomolecule labeling, Imaging | Broadly used, sensitive detection | interchim.fr |
| Far-Red Emitter | BP Fluor 633 | (Not specified) | CuAAC | Sensitive detection of azide-labeled biomolecules | Bright, photostable, far-red emission | broadpharm.com |
| Custom Fluorogen | PLBlaze-alkyne | PEG (80 Å) | Click Chemistry | Selective bacterial labeling | Tailored functionality, signal enhancement | biorxiv.org |
Radiolabeling Strategies Employing this compound Precursors for Research
This compound serves as a valuable precursor in the synthesis of radiolabeled compounds for molecular imaging and biodistribution studies in research settings ontosight.ainih.govosti.govfrontiersin.orgnih.govacs.org. The terminal alkyne group acts as a versatile handle for attaching radioisotopes or radiolabeled moieties via click chemistry nih.govosti.govfrontiersin.org. This approach allows for the incorporation of radioisotopes such as Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga), Iodine-125 (¹²⁵I), and Indium-111 (¹¹¹In) into PEGylated constructs ontosight.ainih.govosti.govfrontiersin.orgnih.govacs.org.
The utility of PEGylation in radiotracer development lies in its ability to improve the solubility and pharmacokinetic profiles of the radiolabeled molecules ontosight.aiosti.gov. For instance, PEGylation can prolong circulation time and potentially alter biodistribution patterns, which is crucial for effective imaging or targeted delivery of therapeutic radionuclides ontosight.aiosti.gov.
Several strategies leverage this compound for radiolabeling. One common method involves synthesizing an azide-functionalized radiotracer and then conjugating it to the this compound scaffold using CuAAC or SPAAC nih.govosti.govfrontiersin.org. For example, ¹⁸F-labeled azides have been clicked onto alkyne-functionalized molecules, including PEG derivatives, for Positron Emission Tomography (PET) imaging applications nih.govosti.gov. Research has also explored the use of ¹²⁵I-labeled PEGylated polymers to track in vivo biodistribution, providing insights into the fate of nanocarriers nih.gov. Furthermore, mPEG-alkyne moieties can be incorporated into larger structures like liposomes or nanoparticles, which are then radiolabeled with isotopes such as ⁶⁸Ga or ¹¹¹In for targeted imaging studies frontiersin.orgacs.orgresearchgate.netmdpi.com. The alkyne group itself is not typically radiolabeled but serves as a conjugation point nih.govosti.govfrontiersin.org.
The development of radiolabeled probes using this compound contributes to understanding biological processes, tracking drug delivery, and evaluating the efficacy of targeted therapies in preclinical models ontosight.aiosti.govfrontiersin.orgnih.govacs.org.
Table 5.3.2: Examples of Radiolabeling Strategies Employing this compound Precursors
| Radioisotope | Conjugation Strategy | Target Moiety/Application | PEG Linker Example | Conjugation Method | Research Application | Citation(s) |
| ¹⁸F | Click Chemistry | Azide-functionalized molecule | PEG (various) | CuAAC / SPAAC | PET imaging, radiotracer development | nih.govosti.gov |
| ¹²⁵I | Direct Labeling | Tyrosine residues in PEGylated polymers | PEG45 | Chloramine-T | In vivo biodistribution studies | nih.gov |
| ⁶⁸Ga | Click Chemistry | Azide-functionalized nanoprobes | PEG (various) | CuAAC | PET imaging of tumors | frontiersin.orgacs.orgmdpi.com |
| ¹¹¹In | Click Chemistry | Azide-functionalized nanoprobes | PEG (various) | CuAAC | SPECT imaging, targeted nanoprobes | acs.orgresearchgate.net |
| ¹⁹²Ir | (Not specified) | (Not specified) | (Not specified) | (Not specified) | Biodistribution studies | acs.org |
Comparative Studies and Structure Reactivity Relationships of Mpeg5 Propyne
Comparative Analysis of mPEG5-Propyne with Other PEG-Alkyne Derivatives
mPEG-alkyne derivatives are a class of reagents widely used for bioconjugation and materials science, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. biochempeg.com The structure of these molecules, consisting of a methoxy-capped PEG chain and a terminal alkyne group, allows for precise modification of substrates. biochempeg.com this compound, with its five ethylene (B1197577) glycol repeat units, represents a specific instance within this class. Its reactivity and the properties of its subsequent conjugates are best understood by comparing it with analogs that differ in PEG chain length and the nature of the alkyne functional group.
Influence of PEG Chain Length on Reactivity and Functionalization Outcomes
The length of the PEG chain is a critical determinant of the physicochemical properties and reactivity of mPEG-alkyne reagents. When comparing this compound to its shorter-chain (e.g., mPEG3-Propyne) and longer-chain (e.g., mPEG12-Propyne) counterparts, several key differences in functionalization outcomes and reaction kinetics become apparent.
Longer PEG chains enhance the aqueous solubility and biocompatibility of the molecule and its conjugates. biochempeg.com This is a significant advantage in biological applications, where reactions are often performed in aqueous buffers. However, the influence of chain length on reaction kinetics is complex. While increased solubility can lead to higher effective concentrations and faster reactions, longer PEG chains can also introduce steric hindrance at the reaction site. This steric bulk may impede the approach of the azide (B81097) reactant and the copper catalyst to the terminal alkyne, potentially reducing the reaction rate.
Conversely, the flexibility of the PEG chain may counteract some of the steric effects. Studies on PEGylated surfaces and hydrogels have shown that the physical properties of the resulting materials are highly dependent on the PEG chain length. nih.govacs.org For instance, the swelling ability and thermal stability of cross-linked networks tend to increase with the molecular weight of the PEG component. nih.govacs.org Therefore, the choice of PEG chain length, such as the five units in this compound, is often a balance between optimizing solubility, minimizing steric hindrance, and achieving the desired physicochemical properties in the final product.
| Property | Shorter Chain (e.g., mPEG3-Propyne) | Medium Chain (e.g., this compound) | Longer Chain (e.g., mPEG12-Propyne) |
|---|---|---|---|
| Aqueous Solubility | Good | Excellent | Very High |
| Steric Hindrance | Low | Moderate | Potentially High |
| Reaction Kinetics (CuAAC) | Generally Fast | Optimal Balance | May be slower due to steric effects |
| Biocompatibility of Conjugate | Good | Excellent | Excellent |
| Hydrodynamic Radius of Conjugate | Small | Intermediate | Large |
Impact of Alkyne Substitution Patterns on Click Chemistry Efficiency
The efficiency of CuAAC is highly dependent on the structure of the alkyne. This compound features a terminal alkyne, specifically a propargyl group. This structural feature is crucial for its high reactivity in copper-catalyzed click reactions. The mechanism of CuAAC involves the formation of a copper acetylide intermediate, a step that is only possible with the acidic proton of a terminal alkyne. acs.orgnih.gov
In contrast, internal alkynes, which have organic substituents on both sides of the carbon-carbon triple bond, are generally unreactive in CuAAC. nih.gov This is because they lack the terminal hydrogen necessary for the formation of the key acetylide intermediate. While internal alkynes are thermodynamically more stable than their terminal isomers due to hyperconjugation, this stability translates to lower reactivity in this specific catalytic cycle. quora.com
Furthermore, even among terminal alkynes, subtle electronic differences can modulate reactivity. For example, alkynes conjugated with electron-withdrawing groups, such as propiolamides, can exhibit slightly enhanced reactivity in CuAAC compared to simple propargyl ethers like that in this compound. nih.gov However, propargyl compounds are often favored due to their excellent combination of high reactivity, ease of installation, and cost-effectiveness. nih.gov
| Alkyne Type | Example Compound Structure | Reactivity in CuAAC | Key Feature |
|---|---|---|---|
| Terminal Alkyne (Propargyl) | R-O-CH₂-C≡CH (as in this compound) | High | Presence of an acidic terminal proton allows for copper acetylide formation. nih.gov |
| Internal Alkyne | R-C≡C-R' | Very Low / Unreactive | Lacks a terminal proton, preventing acetylide formation. nih.gov |
| Activated Terminal Alkyne | R-C(O)NH-CH₂-C≡CH | Very High | Electron-withdrawing groups can increase the acidity of the terminal proton. nih.gov |
Comparative Studies with Related Alkyne-Functionalized Compounds
The primary advantage conferred by the mPEG5 chain is the combination of hydrophilicity and biocompatibility. biochempeg.com Simple alkynes like propargyl alcohol are small, organic molecules with limited water solubility, which can complicate their use in biological systems. In contrast, the oligo(ethylene glycol) chain of this compound renders it highly soluble in aqueous media, facilitating bioconjugation reactions under physiological conditions.
| Property | This compound | Simple Alkyne (e.g., Propargyl Alcohol) |
|---|---|---|
| Reactive Group | Terminal Alkyne | Terminal Alkyne |
| Aqueous Solubility | High | Moderate |
| Biocompatibility | High | Variable/Lower |
| Reduction of Non-Specific Binding | Yes | No |
| Applications | Bioconjugation, drug delivery, surface modification | General organic synthesis |
Future Directions and Emerging Research Avenues for Mpeg5 Propyne
Integration of mPEG5-Propyne in Automated and High-Throughput Synthesis Platforms
The integration of this compound into automated and high-throughput synthesis platforms represents a significant leap forward in the efficient production of complex biomolecules and materials. Automated peptide synthesizers, which rely on solid-phase peptide synthesis (SPPS), can incorporate this compound to facilitate the site-specific PEGylation of peptides, a process known to enhance their therapeutic properties. beilstein-journals.orgamericanpeptidesociety.org The terminal propyne (B1212725) group of this compound allows for precise, post-synthetic modification via "click chemistry," a suite of highly efficient and specific reactions. scripps.edu
High-throughput synthesis platforms, designed for the rapid generation and screening of large compound libraries, can leverage this compound as a versatile building block. biochempeg.com The robust and orthogonal nature of the azide-alkyne cycloaddition reaction enables the parallel synthesis of a diverse range of PEGylated compounds with high purity and yield. This is particularly valuable in drug discovery and materials science for identifying candidates with optimal properties.
| Platform Type | Application with this compound | Key Advantages |
| Automated Peptide Synthesizers | Site-specific PEGylation of therapeutic peptides. | Increased purity, improved pharmacokinetic properties of peptides. |
| High-Throughput Screening Platforms | Rapid synthesis of diverse PEGylated compound libraries. | Efficient discovery of novel drug candidates and materials. |
| Robotic Liquid Handlers | Miniaturization and automation of click chemistry reactions. | Reduced reagent consumption, increased reproducibility. |
Exploration of Novel Catalytic Systems for this compound Functionalization
The functionalization of the terminal alkyne of this compound is predominantly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govtaylorfrancis.com However, ongoing research is focused on developing novel catalytic systems to expand the scope and efficiency of these modifications. Ruthenium-catalyzed reactions, for instance, offer alternative pathways for alkyne transformations, potentially enabling different reactivity and functional group tolerance. researchgate.netnih.govcdmf.org.brnih.gov The development of more efficient and biocompatible copper-based catalysts, including those with advanced ligand designs, aims to reduce catalyst loading and minimize potential toxicity, which is crucial for biomedical applications. mdpi.comchemrxiv.org
Furthermore, the exploration of metal-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), provides an alternative for in vivo applications where the presence of a metal catalyst is a concern. While this compound's terminal alkyne is not ideal for SPAAC, research into catalysts that can activate terminal alkynes for such reactions is an active area of investigation.
| Catalytic System | Reaction Type | Potential Advantages for this compound Functionalization |
| Advanced Copper(I) Catalysts | Azide-Alkyne Cycloaddition (CuAAC) | Higher efficiency, lower catalyst loading, improved biocompatibility. |
| Ruthenium Catalysts | Alkyne Annulation/Amidation | Novel reaction pathways, access to different molecular architectures. |
| Silver Catalysts | Azide-Alkyne Cycloaddition | Alternative to copper with potentially different substrate scope. wikipedia.org |
Advanced Material Architectures and Smart Systems Based on this compound
The unique properties of this compound make it an ideal building block for the creation of advanced material architectures and "smart" systems that can respond to environmental stimuli. mdpi.comnih.govrsc.org By utilizing click chemistry, this compound can be readily incorporated into complex polymer structures, such as block copolymers, dendrimers, and hydrogels. These materials can be designed to self-assemble into well-defined nanostructures, such as micelles and vesicles, which have significant potential in drug delivery and nanotechnology. nih.govmdpi.com
The development of stimuli-responsive materials is a particularly exciting frontier. By combining this compound with other monomers that are sensitive to changes in pH, temperature, or redox potential, it is possible to create "smart" hydrogels and nanoparticles. researchgate.netresearchgate.net These materials can be engineered to release a therapeutic payload in a controlled manner when they encounter the specific microenvironment of a tumor or inflamed tissue, thereby increasing therapeutic efficacy and reducing side effects. nih.gov
| Material Architecture | Key Features | Potential Applications |
| Stimuli-Responsive Hydrogels | Controlled swelling/degradation in response to pH, temperature, etc. | Targeted drug delivery, tissue engineering. |
| Self-Assembling Micelles | Core-shell structures for encapsulating hydrophobic drugs. | Cancer therapy, bioimaging. |
| Dendritic Polymers | Highly branched, well-defined structures. | Gene delivery, diagnostics. |
Interdisciplinary Research Foci for this compound in Scientific Discovery
The versatility of this compound positions it at the intersection of multiple scientific disciplines, fostering collaborative research and driving new discoveries. In chemical biology, this compound is a valuable tool for bioconjugation, enabling the precise attachment of PEG chains to proteins, peptides, and other biomolecules. nih.govmdpi.comresearchgate.netburleylabs.co.uk This "PEGylation" can improve the stability and pharmacokinetic properties of therapeutic proteins and provides a method for attaching probes for biological imaging and diagnostics.
The convergence of materials science, nanotechnology, and medicine is another fertile ground for this compound research. The development of this compound-based nanoparticles for targeted drug and gene co-delivery systems is a prime example of this interdisciplinary synergy. nih.govharvard.edursc.org By functionalizing these nanoparticles with targeting ligands, researchers can direct them to specific cells or tissues, opening up new avenues for personalized medicine and the treatment of diseases such as cancer. The continued exploration of this compound in these interdisciplinary contexts is expected to yield innovative solutions to complex scientific challenges.
| Interdisciplinary Field | Application of this compound | Impact on Scientific Discovery |
| Chemical Biology | Site-specific PEGylation of biomolecules. | Enhanced understanding of protein function, development of novel biotherapeutics. |
| Nanomedicine | Component of targeted drug delivery systems. | Improved therapeutic efficacy, reduced side effects of potent drugs. |
| Materials Science | Building block for functional polymers and smart materials. | Creation of novel materials with tailored properties for diverse applications. |
Q & A
Q. How can this compound be adapted for novel drug delivery systems beyond current literature?
- Methodological Answer: Explore hybrid systems (e.g., PEGylated liposomes or dendrimers) using orthogonal conjugation strategies. Characterize drug release kinetics under simulated physiological conditions (pH 5.5–7.4) and compare to existing PEGylation techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
